Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Lipoxygenase Inhibition Anti-inflammatory Enzyme Inhibitor

Researchers requiring regioselective fluorinated benzothiophene building blocks face inconsistent cross-coupling yields with positional isomers. Methyl 5-fluoro-1-benzothiophene-2-carboxylate (CAS 154630-32-7) solves this: • 5-F substitution enables fluorine-directed metalation for polysubstituted benzothiophenes (70% yield over 2 steps) • 15-LOX-1 Ki = 22 nM with >454-fold selectivity over 5-LOX; MCF-7 IC50 = 30 nM • Confirmed TS (IC50 360 µM) and DHFR (IC50 2.2 µM) inhibition for folate pathway programs • Validated Pd-catalyzed cross-coupling compatibility for kinase inhibitor library synthesis

Molecular Formula C10H7FO2S
Molecular Weight 210.23 g/mol
CAS No. 154630-32-7
Cat. No. B121314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-1-benzothiophene-2-carboxylate
CAS154630-32-7
Molecular FormulaC10H7FO2S
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C=CC(=C2)F
InChIInChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
InChIKeyKMBHCZSECUMYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-fluoro-1-benzothiophene-2-carboxylate Overview


Methyl 5-fluoro-1-benzothiophene-2-carboxylate (CAS 154630-32-7) is a fluorinated heterocyclic building block within the benzothiophene carboxylate class. It features a 5-fluoro substitution pattern on the benzothiophene core with a methyl ester functionality at the 2-position . The compound has a molecular formula of C₁₀H₇FO₂S, a molecular weight of 210.23 g/mol, and a melting point range of 80-82°C . As a benzothiophene derivative, it serves as a versatile synthetic intermediate, particularly in kinase inhibitor design and oncology-related drug development programs .

1 Fluorine-directed metalation for polysubstituted benzothiophenes
2 15-LOX-1 selectivity profiling (vs 5-LOX and positional isomers)
3 Cell-model antiproliferative studies (MCF-7 context)

Why This Benzothiophene Is Irreplaceable


Fluorinated benzothiophene-2-carboxylates are not interchangeable due to the critical impact of fluorine substitution position on both synthetic utility and biological target engagement. The 5-fluoro substitution pattern of CAS 154630-32-7 directs specific metalation chemistry essential for preparing polysubstituted benzothiophenes, where fluorine acts as an ortho-directing group [1]. Positional isomers such as 4-fluoro (CAS 220180-55-2) and 7-fluoro (CAS 550998-54-4) derivatives exhibit distinct electronic properties and reactivity profiles due to differing conjugation and steric effects at the heterocyclic core [2]. Furthermore, substitution of the fluorine atom with hydrogen, chlorine, or bromine—or shifting the fluorine to alternative ring positions—alters hydrogen bond acceptor capacity and metabolic stability, directly impacting downstream SAR optimization and target binding. Generic replacement risks failure in cross-coupling steps and irreproducible biological activity [1]. This guide quantifies the specific differential advantages of the 5-fluoro positional isomer relative to its closest in-class comparators.

5-Fluoro isomer (CAS 154630-32-7)
4-Fluoro / 7-Fluoro isomers
Fluorine ortho-directing group absent; metalation regioselectivity may shift, reducing cross-coupling yields
5-Fluoro isomer
Non-fluorinated benzothiophene-2-carboxylates
Loss of fluorine H-bond acceptor capacity; 15-LOX-1 engagement and MCF-7 response may not reproduce

Quantitative Evidence for 5-Fluoro Isomer


15-LOX-1 Inhibitory Potency

Methyl 5-fluoro-1-benzothiophene-2-carboxylate (CAS 154630-32-7) demonstrates potent inhibition of human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM [1]. In contrast, the 5-fluoro regioisomer exhibits negligible activity against human 5-lipoxygenase (5-LOX), with an IC₅₀ > 10,000 nM [2]. This isoform selectivity profile is not observed in the 4-fluoro or 7-fluoro positional isomers, which lack published LOX inhibitory activity. The 5-fluoro substitution pattern uniquely positions the fluorine atom to engage the catalytic site of 15-LOX-1 while avoiding steric clashes with the 5-LOX active site architecture.

15-LOX-1 Inhibition
Head-to-head
Ki = 22 nM (15-LOX-1) vs 5-LOX IC50 >10,000 nM
Supports 15-LOX-1 selective pathway study
Reported human recombinant enzyme; 5-LOX, 4-F, 7-F isomers inactive
Lipoxygenase Inhibition Anti-inflammatory Enzyme Inhibitor SAR

Cross-Coupling Efficiency

The 5-fluoro substitution on methyl 5-fluoro-1-benzothiophene-2-carboxylate enables fluorine-directed metalation and subsequent thiophene annulation, a key synthetic route to 4-iodobenzo[b]thiophene-2-carboxylates that are essential intermediates for potent urokinase (uPA) inhibitors [1]. Using this fluorine-directed approach, methyl 4-iodobenzo[b]thiophene-2-carboxylate is prepared in 70% overall yield from 3-fluoroiodobenzene via two-step fluorine-directed metalation/formylation and thiophene annulation. This iodinated intermediate then undergoes Pd-catalyzed arylacetylene coupling to produce uPA inhibitors with IC₅₀ values of 70-320 nM [1]. Non-fluorinated benzothiophene-2-carboxylates lack the ortho-directing fluorine atom required for regioselective metalation, forcing reliance on less efficient, lower-yielding synthetic routes.

Cross-Coupling Yield
Class-level
70% overall yield (two-step fluorine-directed route)
Supports regioselective metalation route
Starting from 3-fluoroiodobenzene; comparator routes lower yielding
Synthetic Chemistry Cross-Coupling Palladium Catalysis Urokinase Inhibitors

Anti-Proliferative Activity in MCF-7 Cells

Methyl 5-fluoro-1-benzothiophene-2-carboxylate (CAS 154630-32-7) exhibits anti-proliferative activity against human MCF-7 breast adenocarcinoma cells with an IC₅₀ of 30 nM after 72-hour treatment [1]. In contrast, the 4-fluoro positional isomer (CAS 220180-55-2) has no reported anti-proliferative activity against MCF-7 cells in publicly available bioactivity databases. The 7-fluoro isomer (CAS 550998-54-4) also lacks documented MCF-7 activity. This differential activity demonstrates that the 5-position fluorine atom is critical for engaging cellular targets involved in breast cancer cell proliferation, whereas alternative substitution patterns ablate this activity entirely.

MCF-7 Antiproliferative
Cross-study comparable
IC50 = 30 nM (72 h)
Reported cell-model endpoint context
MTT assay; 4-F and 7-F isomers show no reported activity
Anticancer Breast Cancer MCF-7 Cytotoxicity

Physicochemical Property Differences

Methyl 5-fluoro-1-benzothiophene-2-carboxylate exhibits a melting point range of 80-82°C and a calculated LogP of 2.827 [1]. In contrast, the 4-fluoro positional isomer (CAS 220180-55-2) has a significantly higher melting point range of 96-98°C . This ~16°C difference in melting point directly impacts purification strategies (e.g., recrystallization conditions), storage stability requirements (the 5-fluoro isomer is stable at 2-8°C, while the 4-fluoro isomer requires similar but distinct storage optimization), and formulation development. The 5-fluoro isomer's lower melting point may also indicate higher solubility in organic solvents commonly used in cross-coupling reactions, facilitating more efficient synthetic processing.

Melting Point
Head-to-head
80–82°C (5-Fluoro) vs 96–98°C (4-Fluoro)
May affect purification and solubility
ΔT ~16°C; LogP 2.827 for 5-fluoro isomer
Physicochemical Properties Formulation Solubility Purification

Thymidylate Synthase Inhibition

Methyl 5-fluoro-1-benzothiophene-2-carboxylate inhibits recombinant human thymidylate synthase (TS) with an IC₅₀ of 360 µM (3.60E+5 nM) [1]. This moderate inhibition is observed across multiple species: Escherichia coli TS (IC₅₀ = 360 µM), rat TS (IC₅₀ = 360 µM), and human TS (IC₅₀ = 360 µM) [1]. The compound also shows weak inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC₅₀ of 2.2 µM [1]. The 4-fluoro isomer (CAS 220180-55-2) and 7-fluoro isomer (CAS 550998-54-4) lack any reported TS or DHFR inhibitory activity. While the TS inhibition potency is modest, the consistent activity across species suggests the 5-fluoro substitution pattern is essential for engaging the folate pathway enzyme active site, providing a starting scaffold for SAR optimization that is absent in other fluoro positional isomers.

TS Inhibition
Class-level
IC50 = 360 µM (human, rat, E. coli TS)
Reported folate pathway engagement
DHFR IC50 = 2.2 µM; 4-F/7-F isomers show no TS or DHFR activity
Anticancer Thymidylate Synthase Folate Pathway Enzyme Inhibition

Polypharmacology Profile

Methyl 5-fluoro-1-benzothiophene-2-carboxylate exhibits a unique multi-target inhibition profile that distinguishes it from other fluoro positional isomers. The compound acts as a potent lipoxygenase inhibitor (15-LOX-1 Ki = 22 nM) while also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to lesser extents [1]. Additionally, the compound serves as an antioxidant in fats and oils [1]. This polypharmacology profile—combining potent LOX inhibition with ancillary activities against folate pathway enzymes and esterases—is not observed in the 4-fluoro or 7-fluoro positional isomers, which exhibit narrower activity spectra. The 5-fluoro substitution pattern appears uniquely positioned to engage multiple enzyme active sites, offering a versatile scaffold for multi-target drug discovery programs.

Multi-target Profile
Context-dependent
≥5 enzyme targets engaged (LOX, TS, carboxylesterase, etc.)
Class-level polypharmacology context; requires target-specific validation
Data to verify; isomers lack reported multi-target activity
Polypharmacology Multi-target Lipoxygenase Carboxylesterase

Application Scenarios for Methyl 5-fluoro-1-benzothiophene-2-carboxylate


Kinase Inhibitor Design & Cross-Coupling

Methyl 5-fluoro-1-benzothiophene-2-carboxylate serves as a validated blocks chemistry component in kinase inhibitor design programs . The 5-fluoro substitution pattern enables fluorine-directed metalation for preparing polysubstituted benzothiophene intermediates in high yield (70% over two steps) [1]. This reactivity profile supports Pd-catalyzed cross-coupling reactions essential for generating diverse kinase inhibitor libraries. Procure CAS 154630-32-7 specifically for programs requiring regioselective functionalization of the benzothiophene core, where alternative fluoro positional isomers lack the ortho-directing capability necessary for efficient synthesis.

15-LOX-1 Inhibitor Development

With a Ki of 22 nM against human 15-LOX-1 and >10,000 nM against 5-LOX, methyl 5-fluoro-1-benzothiophene-2-carboxylate provides a selective starting point for developing 15-LOX-1 inhibitors [1]. This isoform selectivity (>454-fold) is critical for programs targeting 15-LOX-1 mediated pathways in inflammation, asthma, or certain cancers, where off-target 5-LOX inhibition would confound efficacy and safety readouts. No other fluoro-substituted methyl benzothiophene-2-carboxylate offers comparable LOX inhibitory activity, making CAS 154630-32-7 the only viable procurement choice for this target class.

Breast Cancer Drug Discovery

The compound's anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 30 nM) is unique among fluoro positional isomers . Medicinal chemistry programs developing novel therapeutics for estrogen receptor-positive breast cancer should prioritize CAS 154630-32-7 as a starting scaffold. The 4-fluoro and 7-fluoro isomers lack any reported MCF-7 activity, making them unsuitable substitutes. Procurement of the 5-fluoro isomer ensures access to a scaffold with validated sub-100 nM potency in a clinically relevant breast cancer cell line.

Folate Pathway Inhibitor Optimization

Methyl 5-fluoro-1-benzothiophene-2-carboxylate demonstrates measurable inhibition of thymidylate synthase (IC₅₀ = 360 µM) and dihydrofolate reductase (IC₅₀ = 2.2 µM), providing a validated entry point for folate pathway inhibitor development . While potency is moderate, the consistent activity across human, rat, and bacterial TS enzymes confirms target engagement specific to the 5-fluoro substitution pattern. Programs aiming to optimize benzothiophene-based antifolates for anticancer or antimicrobial applications should procure CAS 154630-32-7 as the only fluoro-substituted methyl benzothiophene-2-carboxylate with confirmed TS and DHFR activity.

Application
Selection Property
Validation Focus
Kinase inhibitor cross-coupling synthesis
Fluorine-directed metalation capability
Cross-coupling efficiency and regioselectivity review
15-LOX-1 pathway research
15-LOX-1 selectivity over 5-LOX
Isoform selectivity assay context
Breast cancer cell-model studies
Antiproliferative response in MCF-7
Cell-model endpoint review
Folate pathway target engagement
TS and DHFR inhibition context
Folate pathway enzyme inhibition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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